![molecular formula C18H26N4O7S B13725483 (2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate is a complex organic molecule with significant applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring and a thienoimidazole moiety, making it a subject of interest in both chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate typically involves multiple steps, starting with the preparation of the pyrrolidinone and thienoimidazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are carefully controlled to optimize the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- (2,5-dioxopyrrolidin-1-yl) 2-(prop-2-yn-1-yloxy)acetate
- (2,5-dioxopyrrolidin-1-yl) (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H26N4O7S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate |
InChI |
InChI=1S/C18H26N4O7S/c23-13(4-2-1-3-12-17-11(10-30-12)20-18(27)21-17)19-7-8-28-9-16(26)29-22-14(24)5-6-15(22)25/h11-12,17H,1-10H2,(H,19,23)(H2,20,21,27)/t11-,12?,17-/m1/s1 |
InChI Key |
LEZBVSCOIMBPEE-PLCQNAAUSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)


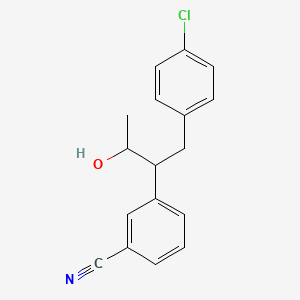
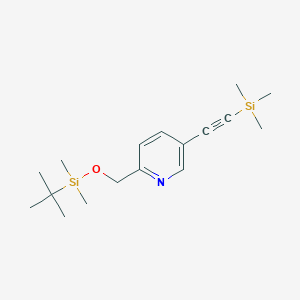
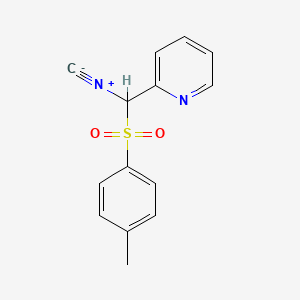

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
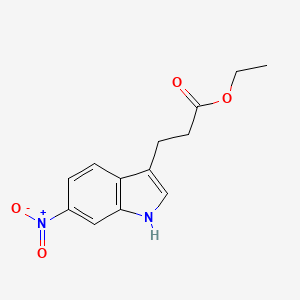

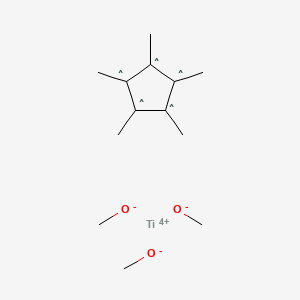

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)

